molecular formula C17H15Cl2NO3 B6104771 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B6104771
M. Wt: 352.2 g/mol
InChI Key: FWWVLUBLQNGKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a tyrosine kinase inhibitor, which means that it can block the activity of enzymes that are involved in cell signaling pathways. AG-490 has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone works by inhibiting the activity of tyrosine kinases, which are enzymes that are involved in cell signaling pathways. Tyrosine kinases play a key role in cell proliferation, differentiation, and survival. By blocking the activity of these enzymes, this compound can disrupt these cellular processes and induce cell death. This compound has been shown to inhibit several tyrosine kinases, including JAK2, JAK3, and EGFR.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and block the formation of new blood vessels. In inflammatory cells, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone for lab experiments is that it is a specific inhibitor of tyrosine kinases, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, this compound has been extensively studied, and its mechanism of action and effects on cellular processes are well understood. However, one limitation of this compound is that it can have off-target effects, inhibiting other enzymes in addition to tyrosine kinases. This can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more specific tyrosine kinase inhibitors that can block the activity of specific enzymes without affecting other enzymes. Additionally, research is needed to determine the optimal dosing and administration of this compound for therapeutic applications. Finally, further research is needed to determine the potential role of this compound in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form 3,4-dichlorophenyl-2-butanone. This intermediate is then reacted with 2-methoxyaniline to form 4-(3,4-dichlorophenyl)-5-methoxy-2-methyl-3(2H)-furanone. The final step involves the reaction of this intermediate with hydroxylamine hydrochloride and sodium acetate to form this compound.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-22-10-6-14-17(15(7-10)23-2)11(8-16(21)20-14)9-3-4-12(18)13(19)5-9/h3-7,11H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWVLUBLQNGKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.